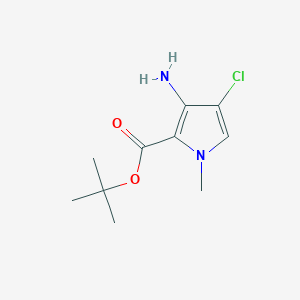

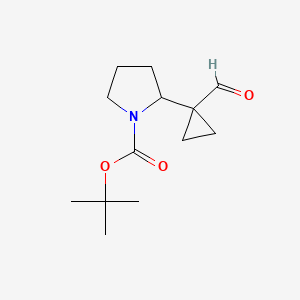

2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical substance that appears to be designed for specific applications, potentially in the field of flavoring substances or pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds that can help us infer some aspects of its chemistry and potential uses.

Synthesis Analysis

The synthesis of related compounds, such as those described in the second paper, involves starting with primary compounds like 3-fluoro-4-cyanophenol and then introducing various substituents to create novel acetamide derivatives . Although the exact synthesis of 2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is not detailed, it is likely that a similar approach is used, where a fluorophenoxy moiety is linked to an acetamide group that contains a 1,3,4-oxadiazol ring with a pyrazol substituent.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to an amine (NH2). The presence of a 1,3,4-oxadiazol ring and a pyrazol ring in the compound suggests a complex structure that could influence its reactivity and interaction with biological systems. The structural characterization of similar compounds is typically performed using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of the specific compound , the presence of the acetamide group and the fluorophenoxy moiety suggests that it could undergo reactions typical of these functional groups. For example, the acetamide group might be involved in hydrolysis reactions, while the fluorophenoxy group could participate in nucleophilic substitution reactions depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atom could impart certain properties such as increased stability and lipophilicity, which could affect its behavior in biological systems. The compound's solubility, melting point, and other physical properties would be determined by its overall molecular architecture and the intermolecular forces at play.

The first paper discusses a related compound intended for use as a flavoring substance, which is not reported to occur naturally and is not intended for use in beverages except for milk and dairy-based beverages . This suggests that the compound might also be synthesized for a specific application, possibly as a flavoring agent or in a pharmaceutical context. The safety assessment provided in the first paper, which includes chronic dietary exposure and toxicity studies, could be relevant for understanding the implications of using such compounds in food or medicine .

Scientific Research Applications

Antioxidant Activity and Coordination Complexes

Research involving pyrazole-acetamide derivatives, specifically in the context of novel Co(II) and Cu(II) coordination complexes, demonstrates the impact of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, suggesting potential applications in addressing oxidative stress-related pathologies or in the development of antioxidant agents (Chkirate et al., 2019).

Anticancer Applications

Derivatives of 1,3,4-oxadiazole have been explored for their role as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, showcasing potential in small lung cancer treatment. This illustrates the compound's relevance in designing novel therapeutic agents targeting specific cancer pathways (Panchal et al., 2020).

Anti-Inflammatory Activity

The synthesis of certain acetamide derivatives has revealed anti-inflammatory activity, indicating the chemical's potential in developing new anti-inflammatory drugs. Such compounds, upon synthesis, were tested and showed significant activity, hinting at their utility in medicinal chemistry for inflammation-related disorders (Sunder & Maleraju, 2013).

Molecular Docking and Drug Design

Computational and pharmacological evaluations of oxadiazole and pyrazole derivatives have been conducted to assess toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive approach underlines the application of such compounds in the early stages of drug development and the prediction of drug efficacy through in silico methods (Faheem, 2018).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs have explored their spectroscopic properties, quantum mechanical aspects, ligand-protein interactions, and potential in photovoltaic efficiency modeling. Such research demonstrates the multifaceted applications of acetamide derivatives in both biological systems and renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O3/c1-20-10(6-7-16-20)13-18-19-14(23-13)17-12(21)8-22-11-5-3-2-4-9(11)15/h2-7H,8H2,1H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDJPZSORRMHAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

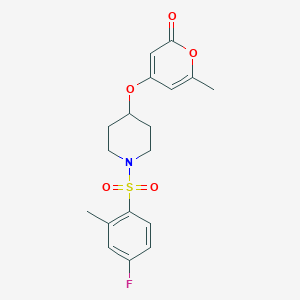

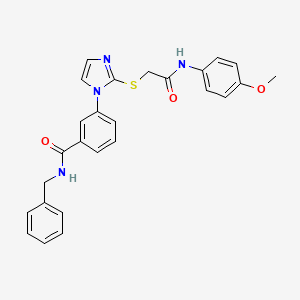

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2540998.png)

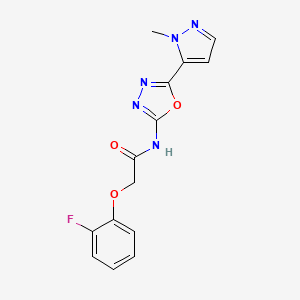

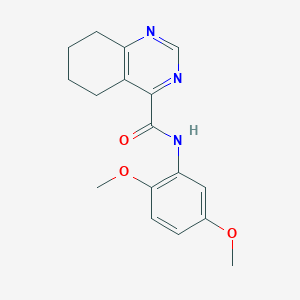

![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2541000.png)

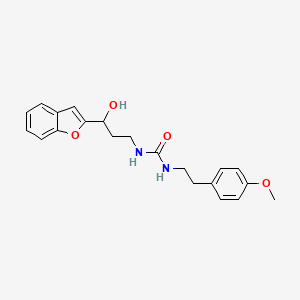

![1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541003.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)

![[(4-Cyclohexylphenyl)sulfonyl]benzylamine](/img/structure/B2541012.png)

![Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2541015.png)

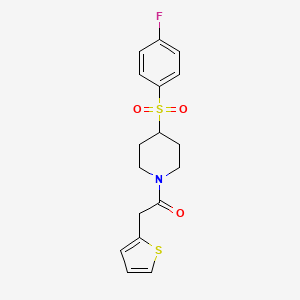

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2541016.png)